5-bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide
Overview
Description
5-bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrF3N2O2S and its molecular weight is 393.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiourea derivatives, such as this compound, are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
The compound, being a thiourea derivative, is likely to interact with its targets through double hydrogen bonding . This interaction allows the compound to activate substrates and stabilize partially developing negative charges in the transition states . In a novel electron donor–acceptor (EDA) complex catalysis strategy, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been employed as a pre-catalyst to generate iminyl radical intermediates from oxime esters via a single-electron reduction process .
Biochemical Pathways
The compound’s ability to generate iminyl radical intermediates from oxime esters via a single-electron reduction process suggests that it may be involved in various nitrogen-containing compound synthesis pathways .
Result of Action
The compound’s ability to generate iminyl radical intermediates from oxime esters via a single-electron reduction process suggests that it may play a role in the synthesis of various nitrogen-containing compounds .
Action Environment
It is known that the compound’s catalytic activity can be initiated under blue led irradiation , suggesting that light conditions may influence its action.
Properties
IUPAC Name |
5-bromo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O2S/c14-10-5-4-9(21-10)11(20)19-12(22)18-8-3-1-2-7(6-8)13(15,16)17/h1-6H,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASMBVBQKNJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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